3,7,23-Trihydroxycholan-24-oic acid
Description
Overview of Cholan-24-oic Acid Nomenclature and Classification within Bile Acid Research
The nomenclature of bile acids is based on the cholan-24-oic acid skeleton, a 24-carbon steroid structure. The term "-cholan" refers to the C24 steroid backbone, and "-oic acid" indicates the carboxyl group at position 24. nih.gov The specific identity of a bile acid is determined by the number, position, and stereochemistry (α or β orientation) of hydroxyl (-OH) groups attached to the steroid nucleus and its side chain. wikipedia.org
Bile acids are broadly classified as primary or secondary. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized directly in the liver. unm.edu Secondary bile acids are formed in the intestine through the metabolic actions of gut bacteria on primary bile acids. wikipedia.org Further diversification arises from conjugation with amino acids like glycine (B1666218) or taurine (B1682933), which enhances their water solubility and physiological function. wikipedia.org
Historical Perspective on the Discovery and Initial Characterization of 3,7,23-Trihydroxycholan-24-oic Acid
The history of bile acid research dates back to the 19th century, with the isolation of cholic acid in 1848. nih.gov However, the discovery of the vast diversity of these molecules has been a gradual process, often linked to the investigation of bile from various animal species.
The specific compound, this compound, has several potential stereoisomers due to the chiral centers at positions 3, 5, 7, and 23. A significant breakthrough in the characterization of this bile acid came with the synthesis of the (23R) and (23S) epimers of 3α,7α,23-trihydroxy-5β-cholan-24-oic acid in 1982 by Kutner and Jaworska. nih.gov Their work was crucial in determining the absolute configuration of the naturally occurring form. Through comparative analysis, they established that the synthetic (23R) isomer was identical to the bile acid previously isolated from natural sources. nih.gov This specific isomer is systematically named (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid and is commonly known by the trivial name phocaecholic acid . nih.govcaymanchem.com
As its common name suggests, phocaecholic acid was first identified in the bile of seals (of the family Phocidae). nih.gov The initial isolation was carried out by Hammarsten, and its structure as a 23-hydroxy derivative of chenodeoxycholic acid was later confirmed by Windaus and van Schoor. nih.gov Studies on the bile acid composition of the harp seal (Phoca groenlandica) have shown that phocaecholic acid is a significant component, alongside cholic acid and chenodeoxycholic acid. nih.gov The relative percentages of these bile acids can vary with the age of the seal. nih.gov Phocaecholic acid has also been identified in the bile of certain species of birds, such as flamingos and some ducks. unm.edu
The isolation and analysis of bile acids from biological samples typically involve extraction followed by chromatographic techniques to separate the complex mixture of these compounds. nih.gov
Significance of Bile Acid Structural Diversity in Biological Systems
The structural diversity of bile acids is not a random occurrence; it has significant physiological implications. The number and orientation of hydroxyl groups influence the hydrophilicity and detergent properties of the bile acid, which in turn affects its ability to form micelles and solubilize lipids. wikipedia.org This diversity also dictates the interaction of bile acids with specific receptors, such as the farnesoid X receptor (FXR) and TGR5, through which they act as signaling molecules regulating their own synthesis and transport, as well as influencing glucose, lipid, and energy metabolism. researchgate.net The introduction of a hydroxyl group at the C-23 position, as seen in this compound, alters the physicochemical properties of the molecule, including its acidity. nih.gov
Overview of Research Trajectories for Bile Acids and Specific Focus on this compound
Bile acid research has evolved from its initial focus on their role in digestion to the current understanding of their function as systemic signaling molecules. researchgate.net This has opened up new avenues for investigating their involvement in various physiological and pathophysiological conditions.
Research specifically on this compound and other 23-hydroxylated bile acids has explored their unique physicochemical and biological properties. Studies have investigated the synthesis of different isomers and their effects on bile acid metabolism. nih.govnih.gov For instance, the presence of a hydroxyl group at the C-23 position has been shown to increase the acidity of the bile acid, which can influence its absorption and secretion. nih.gov The potential for these modified bile acids to have different biological activities compared to the more common primary bile acids continues to be an area of active investigation.
Compound Information Tables
Below are data tables summarizing key information for this compound and its related isomers.
Table 1: Properties of (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic Acid (Phocaecholic Acid)
| Property | Value |
| IUPAC Name | (2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
| Common Name | Phocaecholic acid |
| Molecular Formula | C₂₄H₄₀O₅ |
| Molecular Weight | 408.6 g/mol |
| CAS Number | 105369-89-9 |
| Natural Sources | Seal bile, Duck bile |
Table 2: Isomers of this compound
| Isomer Name | Stereochemistry | Key Features |
| (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid | 3α, 5β, 7α, 23R | Naturally occurring form (Phocaecholic acid) |
| (3α,5β,7α,23S)-3,7,23-Trihydroxycholan-24-oic acid | 3α, 5β, 7α, 23S | Synthetically produced epimer |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16-,17+,18+,19?,20?,21+,23+,24-/m1/s1 |
InChI Key |
SLDVWYDDPPFGHK-FUHDVXAASA-N |
Isomeric SMILES |
C[C@H](CC(C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyms |
3 alpha,7 alpha,23-trihydroxy-5 beta-cholan-24-oic acid 3,7,23-TCOA 3,7,23-trihydroxycholan-24-oic acid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 3,7,23 Trihydroxycholan 24 Oic Acid
De Novo Synthesis Pathways for Bile Acids Relevant to 3,7,23-Trihydroxycholan-24-oic Acid Precursors
The journey to forming this compound begins with the synthesis of its precursor bile acids in the liver from cholesterol. Two primary pathways are responsible for this conversion: the classical (or neutral) pathway and the alternative (or acidic) pathway.
Role of Specific Cytochrome P450 Enzymes in Hydroxylation
The characteristic hydroxyl groups of bile acids are introduced by a family of enzymes known as cytochrome P450 (CYP) enzymes. For the precursors of this compound, several key CYP enzymes are involved:
CYP7A1 (Cholesterol 7α-hydroxylase): This is the foundational enzyme in the classical pathway, introducing a hydroxyl group at the C7 position of the cholesterol molecule. nih.gov
CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the hydroxylation at the C12 position, which is a key step in the synthesis of cholic acid.
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway by hydroxylating the cholesterol side chain at the C27 position. nih.govnih.gov
CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme acts on the products of CYP27A1, introducing a 7α-hydroxyl group in the alternative pathway. nih.govnih.gov
While the enzymes for C3 and C7 hydroxylation are well-defined, the specific enzyme responsible for the hydroxylation at the C23 position of the side chain to form this compound is not as clearly elucidated but is presumed to be a hepatic side-chain hydroxylating enzyme system. researchgate.net
Stereochemistry of Hydroxylation at C3, C7, and C23 Positions
The stereochemical configuration of the hydroxyl groups is critical for the biological activity of bile acids.
C3-Hydroxyl Group: The 3-hydroxyl group of cholesterol is in the β-position. During bile acid synthesis, this is epimerized to the α-position, a characteristic feature of most common bile acids.
C7-Hydroxyl Group: The hydroxylation at the C7 position by CYP7A1 or CYP7B1 specifically results in the formation of a 7α-hydroxyl group. nih.gov
C23-Hydroxyl Group: Research has shown the existence of both (23S) and (23R) stereoisomers of 3α,7α,23-trihydroxy-5β-cholan-24-oic acid. researchgate.net The specific enzymatic reactions and the factors determining the resulting stereochemistry at this position in vivo are an area of ongoing investigation.
Secondary Metabolic Transformations of this compound
Once synthesized in the liver, primary bile acids, including the precursors to this compound, undergo further modifications, primarily driven by the gut microbiota.
Enterohepatic Circulation Dynamics and Microbial Biotransformation
Bile acids are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. The vast majority of these bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation, a process known as enterohepatic circulation. A small fraction escapes reabsorption and enters the large intestine, where it is subject to extensive biotransformation by the resident microbiota. nih.govnih.gov
The gut microbiome possesses a wide range of enzymes that can modify bile acids, leading to the formation of a diverse pool of secondary bile acids.
Conjugation Reactions (e.g., Glycine (B1666218) and Taurine (B1682933) Conjugation, Glucuronidation, Sulfation)
Before secretion from the liver, bile acids are typically conjugated with the amino acids glycine or taurine. This process increases their water solubility and reduces their passive reabsorption in the biliary tree and small intestine. While deconjugation is a primary microbial transformation, the liver reconjugates the reabsorbed unconjugated bile acids. nih.gov
In addition to amino acid conjugation, bile acids can undergo other conjugation reactions, such as glucuronidation and sulfation. These modifications further increase their hydrophilicity and facilitate their excretion.
Epimerization and Dehydroxylation Mechanisms in the Gut Microbiome
The gut microbiota employs several key enzymatic reactions to alter the structure of bile acids:
Epimerization: Bacterial hydroxysteroid dehydrogenases (HSDHs) can reversibly oxidize and then reduce the hydroxyl groups at the C3, C7, and C12 positions, leading to a change in their stereochemical orientation (e.g., from α to β). nih.gov
Dehydroxylation: A crucial microbial modification is the removal of hydroxyl groups, most notably the 7α-dehydroxylation that converts primary bile acids into secondary bile acids like deoxycholic acid and lithocholic acid. nih.govfrontiersin.orgbiorxiv.org This multi-step process is carried out by a consortium of gut bacteria.
The specific transformations that this compound undergoes within the complex environment of the gut are still being fully elucidated but are expected to involve these well-established microbial enzymatic pathways.
Regulation of this compound Biosynthesis and Metabolism
The regulation of this compound, an atypical bile acid, is intrinsically linked to the general pathways governing all bile acid synthesis. The process is tightly controlled to prevent the accumulation of cytotoxic levels of bile acids and to maintain cholesterol balance. This regulation occurs primarily at the level of gene transcription for the enzymes involved in the biosynthetic pathways and is orchestrated by a complex network of nuclear receptors and signaling cascades that respond to the circulating pool of bile acids.
Transcriptional and Post-Transcriptional Control of Relevant Enzymes
The synthesis of any bile acid begins with cholesterol and involves a series of enzymatic modifications. While the complete pathway specific to this compound is not fully elucidated, it would involve initial ring modifications by enzymes common to all bile acid synthesis, followed by a unique side-chain hydroxylation.
The foundational enzymes in bile acid synthesis are subject to rigorous transcriptional control. The classical pathway is initiated by Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid biosynthesis. nih.govresearchgate.net The alternative, or acidic, pathway is initiated by Sterol 27-hydroxylase (CYP27A1). nih.govnih.gov The expression of the genes encoding these enzymes is tightly regulated.
A critical step in the formation of this compound is the hydroxylation at the 23rd carbon on the side chain. Research has identified that microsomal side-chain hydroxylations, including 23R-hydroxylation, are primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in both humans and mice. nih.gov The activity of CYP3A4 is known to be regulated by various nuclear receptors, which respond to a wide array of endogenous and xenobiotic substances, including bile acids themselves. nih.gov
Post-transcriptional regulation, such as through the action of microRNAs (miRNAs), also plays a role in controlling the expression of metabolic enzymes, adding another layer of complexity to the maintenance of bile acid homeostasis.
Feedback Mechanisms Involving Nuclear Receptors and Signaling Pathways
The cornerstone of bile acid regulation is a sophisticated negative feedback system mediated by nuclear receptors that act as sensors for intracellular bile acid concentrations. researchgate.net The Farnesoid X Receptor (FXR) is a central player in this process. researchgate.net
When bile acid levels rise in the liver, they bind to and activate FXR. Activated FXR then induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.gov SHP, in turn, inhibits the transcription of the CYP7A1 and CYP8B1 genes by repressing the activity of key transcription factors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). nih.govnih.gov This action effectively shuts down the primary bile acid synthesis pathway, preventing the overproduction of bile acids.
In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans), which is released into the portal circulation and signals to the liver to suppress CYP7A1 expression. researchgate.net
Furthermore, the regulation of CYP3A4, the enzyme responsible for the 23-hydroxylation step, is also under the control of nuclear receptors. The Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR) are activated by certain bile acids, particularly the secondary bile acid lithocholic acid. nih.gov Activated PXR is a known transcriptional regulator of the CYP3A4 gene. This creates a feedback loop where the composition of the bile acid pool can directly influence the expression of the very enzymes that modify them, including the generation of atypical bile acids like this compound.
This intricate network of nuclear receptor signaling ensures that the synthesis and metabolism of all bile acids, including atypical variants, are exquisitely controlled to meet physiological demands while protecting the body from potential toxicity.
Table of Mentioned Compounds
| Compound Name | Synonym(s) | Role/Significance |
| This compound | Phocaecholic acid, (23R)-hydroxychenodeoxycholate | Atypical bile acid with a hydroxyl group at the C-23 position. nih.govkegg.jpcaymanchem.com |
| Cholic acid | - | Primary human bile acid. wikipedia.org |
| Chenodeoxycholic acid | CDCA | Primary human bile acid. wikipedia.org |
| Cholesterol | - | Precursor for all bile acid synthesis. researchgate.net |
| 7α-hydroxycholesterol | - | Product of the CYP7A1 reaction, an early intermediate. youtube.com |
| Lithocholic acid | LCA | A secondary bile acid that can activate PXR and VDR. frontiersin.org |
Table of Regulatory Proteins
| Protein Name | Gene Name | Function in Bile Acid Regulation |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govresearchgate.net |
| Sterol 27-hydroxylase | CYP27A1 | Initiating enzyme in the alternative pathway of bile acid synthesis. nih.govnih.gov |
| Sterol 12α-hydroxylase | CYP8B1 | Enzyme required for cholic acid synthesis. nih.gov |
| Cytochrome P450 3A4 | CYP3A4 | Catalyzes side-chain hydroxylations, including at the C-23 position. nih.gov |
| Farnesoid X Receptor | FXR (NR1H4) | Nuclear receptor that acts as a primary sensor for bile acids. researchgate.net |
| Small Heterodimer Partner | SHP (NR0B2) | Atypical nuclear receptor that represses transcription of bile acid synthetic enzymes. nih.gov |
| Liver Receptor Homolog-1 | LRH-1 (NR5A2) | Transcription factor that activates CYP7A1, inhibited by SHP. nih.gov |
| Hepatocyte Nuclear Factor 4α | HNF4α | Transcription factor involved in the expression of bile acid synthetic enzymes. nih.gov |
| Pregnane X Receptor | PXR (NR1I2) | Nuclear receptor activated by some bile acids, regulates CYP3A4. nih.gov |
| Vitamin D Receptor | VDR (NR1I1) | Nuclear receptor that can be activated by bile acids. frontiersin.org |
Biological Data on this compound Remains Elusive
A thorough review of available scientific literature reveals a significant lack of specific biological data for the chemical compound this compound. Despite extensive searches for its activity and interactions, no detailed research findings could be located regarding its specific roles and mechanisms of action as outlined.
Information regarding the compound's interaction with key nuclear receptors and G-protein coupled receptors, which are crucial for understanding the biological functions of bile acids, is not present in the accessible scientific record. Specifically, there is no available data on:
Farnesoid X Receptor (FXR) Agonism/Antagonism Profile: The nature of the interaction, if any, between this compound and FXR is currently uncharacterized.
G-Protein Coupled Bile Acid Receptor 1 (TGR5) Activity: Its potential activity as an agonist or antagonist at the TGR5 receptor has not been documented.
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation: There are no studies detailing the modulatory effects of this specific bile acid on PXR or CAR.
Other Potential Receptor Interactions and Binding Affinities: Broader screening for interactions with other cellular receptors and their corresponding binding affinities has not been reported.
Furthermore, the downstream cellular and molecular signaling cascades initiated by this compound remain uninvestigated. This includes a lack of information on its specific:
Effects on Lipid Metabolism Pathways and Digestion: While bile acids, in general, are integral to lipid digestion and metabolism, the specific contributions and effects of the 23-hydroxy variant are unknown.
Consequently, the creation of a detailed scientific article or data tables as requested is not possible at this time due to the absence of foundational research on this particular compound in the public domain. Further investigation and primary research would be required to elucidate the biological and pharmacological profile of this compound.
Biological Roles and Mechanisms of Action of this compound
Following an extensive review of available scientific literature, it has been determined that there is a significant lack of specific data pertaining to the biological roles and mechanisms of action of the chemical compound this compound. Research on bile acids has predominantly focused on other related compounds, such as cholic acid and chenodeoxycholic acid, and their various derivatives. The unique C-23 hydroxylation of the specified molecule distinguishes it from these more commonly studied bile acids.
The search for information was structured around the requested core outline. However, no specific research findings for this compound were identified in the context of the following areas:
Influence on Glucose Homeostasis and Insulin (B600854) Sensitivity: There is no available research detailing the specific effects of this compound on glucose metabolism or insulin signaling pathways.
Immunomodulatory and Anti-inflammatory Effects at a Molecular Level: The molecular mechanisms by which this compound may modulate the immune system or exert anti-inflammatory effects have not been described in the current body of scientific literature.
Regulation of Cellular Proliferation and Apoptosis: There is no information available regarding the role of this specific compound in the regulation of cell growth, division, or programmed cell death.
Interplay with the Gut Microbiome and Host Physiology:
Impact of Gut Microbiota on this compound Profile: The metabolic pathways by which gut microbiota might produce or modify this compound are currently unknown.
Influence of this compound on Microbial Composition and Function: There are no studies that have investigated the effects of this compound on the composition or functional output of the gut microbiome.
Role in Specific Organ Systems (Preclinical/Mechanistic Focus): A comprehensive search did not yield any preclinical or mechanistic studies focused on the role of this compound in any specific organ systems.
While the existence of bile acids with hydroxylation at the C-23 position is noted in chemical databases, their biological functions and physiological relevance remain an uninvestigated area of bile acid research. Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on this compound strictly adhering to the provided outline due to the absence of primary research data.
Further research would be necessary to elucidate the potential biological significance of this particular bile acid.
Biological Roles and Mechanisms of Action of 3,7,23 Trihydroxycholan 24 Oic Acid
Role in Specific Organ Systems (Preclinical/Mechanistic Focus)
Hepatic Effects and Cholestasis Research
The liver is central to the synthesis and metabolism of bile acids. nih.gov In rats, intravenously administered C-23 hydroxylated bile acids, such as phocaecholic acid, are efficiently recovered in the bile, with over 80% of the compound remaining unmodified. nih.gov This is in contrast to their analogues lacking the C-23 hydroxyl group, which are almost completely conjugated with glycine (B1666218) or taurine (B1682933) before biliary secretion. nih.gov The increased acidity of 23-hydroxylated bile acids is thought to contribute to their poor absorption within the biliary tree and their efficient secretion into bile without the need for conjugation. nih.gov This suggests that the hepatic handling of 3,7,23-Trihydroxycholan-24-oic acid is distinct from that of more common bile acids.
In the context of cholestasis, a condition characterized by impaired bile flow, the properties of bile acids are of significant interest. nih.gov While specific studies on this compound in cholestasis models are limited, the characteristics of hydrophilic bile acids are relevant. Generally, hydrophilic bile acids are considered less toxic than hydrophobic ones, which can accumulate and cause liver damage during cholestasis. frontiersin.org The relatively hydrophilic nature of 3,7,23-trihydroxy-5β-cholan-24-oic acids, similar to cholic acid, and their efficient secretion into bile could theoretically be beneficial in cholestatic conditions. nih.gov It has been suggested that derivatives like 3α,7β,23-trihydroxy-5β-cholan-24-oic acids might enhance the effectiveness of ursodeoxycholic acid (UDCA), a therapeutic agent for gallstone dissolution and cholestatic syndromes, as they are hydrophilic and efficiently secreted without depleting the hepatic pool of glycine and taurine. nih.gov
Gastrointestinal Tract Physiology and Nutrient Absorption
Bile acids play a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins in the gastrointestinal tract by acting as emulsifying agents. nih.govyoutube.comnih.gov They facilitate the formation of micelles, which are essential for the transport of lipids to the intestinal wall for absorption. nih.govnih.gov The emulsifying properties of bile acids are a result of their amphipathic nature, possessing both a hydrophobic and a hydrophilic face. nih.gov
The specific impact of this compound on gastrointestinal physiology and nutrient absorption has not been extensively studied. However, its physicochemical properties as a trihydroxy bile acid suggest it would participate in the emulsification of dietary fats. nih.govyoutube.com In the presence of intestinal bacteria, C-23 hydroxylated bile acids are primarily metabolized to their corresponding 7-dehydroxylated compounds, a common transformation for bile acids in the gut. nih.gov The efficient intestinal absorption of bile acids is critical for their enterohepatic circulation, a process where they are reabsorbed in the intestine and returned to the liver. nih.govnih.gov The increased acidity and hydrophilicity of 23-hydroxylated bile acids may influence their passive absorption and transport across the intestinal epithelium. nih.gov
Renal and Cardiovascular System Interactions (e.g., Emulsifying/Detergent Activity related to Plaque Dissolution)
The general role of bile acids in cardiovascular health is complex, with different bile acids exhibiting varied effects. nih.gov Some studies have suggested a link between altered bile acid profiles and cardiovascular diseases, while others explore the therapeutic potential of specific bile acids. nih.gov The renal system is involved in the excretion of small amounts of bile acids that escape the enterohepatic circulation. youtube.com The specific interactions of this compound with renal and cardiovascular physiology remain a subject for further investigation.
Neurological and Central Nervous System Implications
The influence of bile acids on the central nervous system (CNS) is an emerging field of study. nih.govresearchgate.netresearchgate.net Bile acids can cross the blood-brain barrier and interact with various receptors in the brain, suggesting they can act as signaling molecules within the CNS. frontiersin.orgnih.govnih.gov Both neuroprotective and neurotoxic effects have been attributed to different bile acids. nih.govjohnshopkins.edu For instance, some hydrophilic bile acids like TUDCA and UDCA have demonstrated neuroprotective properties in various models of neurological disease. johnshopkins.edu Conversely, high concentrations of certain hydrophobic bile acids in the brain have been associated with neurotoxicity. nih.gov
There is currently a lack of specific research on the neurological and central nervous system implications of this compound. Its classification as a trihydroxy bile acid suggests a more hydrophilic character, which is generally associated with less toxicity in the nervous system compared to more hydrophobic bile acids. nih.govfrontiersin.org However, without direct studies on its ability to cross the blood-brain barrier and its interactions with neural cells and receptors, its specific roles in neurological function remain unknown. Further research is needed to elucidate any potential neuroactive properties of this particular bile acid.
Advanced Analytical Methodologies for the Detection and Quantification of 3,7,23 Trihydroxycholan 24 Oic Acid
Mass Spectrometry (MS) for Identification and Quantification
Derivatization Strategies for Enhanced MS Detection
Mass spectrometry (MS) is a cornerstone for bile acid analysis, but the inherent properties of these molecules can sometimes limit their ionization efficiency and fragmentation predictability. Derivatization is a chemical modification technique employed to improve the analytical characteristics of target compounds for MS analysis. While specific derivatization strategies for 3,7,23-trihydroxycholan-24-oic acid are not extensively detailed in readily available literature, general strategies for bile acids are applicable. These often involve targeting the hydroxyl and carboxylic acid functional groups to enhance their volatility and ionization.
Common derivatization approaches for bile acids that would be applicable to this compound include:
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) to increase its volatility for gas chromatography-mass spectrometry (GC-MS) or to improve its ionization in liquid chromatography-mass spectrometry (LC-MS).
Silylation: The hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis.
Acetylation: Similar to silylation, acetylation of the hydroxyl groups can enhance volatility for GC-MS.
These derivatization steps can significantly improve the chromatographic separation and increase the sensitivity of MS detection, allowing for more accurate quantification in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. It provides in-depth information about the carbon-hydrogen framework and the stereochemistry of the molecule. nih.gov
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment. emerypharma.com
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, specific signals would correspond to the protons on the steroid nucleus and the cholanoic acid side chain. The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C3, C7, and C23) are particularly informative for confirming their positions.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups provide direct evidence for their locations within the steroid core and the side chain. houstonmethodist.org
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the proton and carbon signals and for determining the stereochemistry of the molecule. emerypharma.comjmcs.org.mx These methods overcome the signal overlap often encountered in 1D NMR spectra of complex molecules like bile acids. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the proton network throughout the steroid ring system and the side chain. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon atom, providing a powerful tool for mapping the carbon skeleton. jmcs.org.mx
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing long-range connectivity and piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups. jmcs.org.mx
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is the primary NMR technique for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl groups and the fusion of the steroid rings. jmcs.org.mx
A combination of these 1D and 2D NMR experiments allows for the complete and unambiguous structural characterization of this compound. houstonmethodist.orgjmcs.org.mx
Circular Dichroism Measurements for Stereochemical Assignment
Immunochemical and Receptor-Based Assays (e.g., ELISA, Reporter Gene Assays)
Immunochemical and receptor-based assays offer highly sensitive and specific methods for the quantification of bile acids.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are commercially available for the quantification of total bile acids and specific bile acid species like cholic acid. cellbiolabs.comalpco.commybiosource.com These assays utilize antibodies that specifically recognize the target bile acid. The general principle involves a competitive binding format where the bile acid in the sample competes with a labeled bile acid for binding to a limited number of antibody sites. cellbiolabs.com The amount of bound labeled bile acid is inversely proportional to the concentration of the target bile acid in the sample. While a specific ELISA for this compound is not explicitly mentioned in the search results, the technology exists for developing such an assay.
Receptor-Based Assays: Reporter gene assays can be used to measure the functional activity of bile acids as signaling molecules. For instance, bile acids are known to activate nuclear receptors such as the farnesoid X receptor (FXR). An antagonist for FXR is Glycine-β-Muricholic Acid, a derivative of muricholic acid. nih.gov Reporter gene assays can be designed where the activation of such a receptor by a bile acid leads to the expression of a reporter gene (e.g., luciferase), and the resulting signal is proportional to the concentration of the active bile acid.
Sample Preparation Strategies for Biological Matrices
The accurate analysis of this compound in biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte. Common biological samples for bile acid analysis include serum, plasma, urine, feces, and liver tissue. nih.govcreative-proteomics.com
Liquid-Liquid Extraction (LLE): This is a classic method for extracting bile acids from aqueous samples like serum or plasma. An organic solvent, such as methanol (B129727) or acetonitrile, is used to precipitate proteins and extract the bile acids into the organic phase. creative-proteomics.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating bile acids from various biological fluids. creative-proteomics.com It utilizes a solid sorbent material that selectively retains the bile acids while allowing other matrix components to be washed away. The retained bile acids can then be eluted with a suitable solvent. creative-proteomics.com
Sample Preparation for Specific Matrices:
Serum/Plasma: Protein precipitation with an organic solvent is a common first step. creative-proteomics.comsciex.com
Urine: Often requires a dilution step followed by SPE to remove salts and other interfering compounds. creative-proteomics.com
Feces: Requires homogenization and extraction, often with a series of solvents to isolate the bile acids.
Liver Tissue: Typically involves homogenization of the tissue followed by LLE to extract the bile acids. creative-proteomics.com
Synthetic Chemistry, Derivatization, and Structure Activity Relationship Sar Studies of 3,7,23 Trihydroxycholan 24 Oic Acid
Chemical Synthesis Approaches to 3,7,23-Trihydroxycholan-24-oic Acid
The synthesis of this compound and its stereoisomers is a complex process that can be approached through various routes, each with its own set of advantages and challenges.
Stereoselective Synthesis of Hydroxyl Groups at C-23 and Other Positions
The precise spatial arrangement of hydroxyl groups on the cholan scaffold is critical for biological activity. The stereoselective synthesis of these groups, particularly at the less common C-23 position, is a key challenge. Researchers have developed methods to control the stereochemistry at different carbon atoms. For instance, the synthesis of four stereoisomers of 3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oic acids involved the reduction of a β-ketosulfoxide to (24R)- and (24S)-allylic alcohols, which were then further processed to establish the desired stereochemistry. nih.gov Spectroscopic methods like circular dichroism and 1H nuclear magnetic resonance are instrumental in confirming the stereochemistry of the synthesized compounds. nih.gov
Total Synthesis vs. Semi-Synthesis from Natural Precursors (e.g., Chenodeoxycholic Acid)
While total synthesis offers the flexibility to create a wide array of analogs, it is often a lengthy and low-yielding process. Consequently, semi-synthesis, starting from readily available natural bile acids like cholic acid or chenodeoxycholic acid (CDCA), is a more common and efficient approach. google.com For example, a method for synthesizing CDCA from cholic acid involves a multi-step process including selective acetylation, oxidation, and subsequent reduction. google.com This semi-synthetic approach allows for the modification of the existing bile acid structure to introduce new functionalities or alter stereochemistry.
An efficient procedure for creating nor-bile acids, which have a shortened side chain, involves treating formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. nih.gov This leads to a "second order" Beckmann rearrangement, yielding 24-nor-23-nitriles that can be hydrolyzed to the corresponding nor-bile acids in high yields. nih.gov This method has been successfully applied to synthesize various nor-bile acids, including norchenodeoxycholic acid. nih.gov
Derivatization Strategies for Modified Biological Activity and Prodrug Development
To enhance the therapeutic potential of this compound and its analogs, various derivatization strategies are employed. These modifications aim to improve properties such as biological activity, metabolic stability, and targeted delivery.
Esterification and Amidation (e.g., Conjugation to Amino Acids)
Esterification and amidation at the C-24 carboxylic acid group are common derivatization techniques. Conjugation with amino acids, such as taurine (B1682933) and glycine (B1666218), is a naturally occurring process in the liver and can influence the compound's solubility and transport. Synthetic efforts often mimic this by creating various ester and amide derivatives. For example, the methyl ester of cholic acid can be acetylated to form methyl triacetylcholate. nist.gov Selective acylation procedures have also been developed to produce 7-acyl derivatives of chenodeoxycholic and ursodeoxycholic acids. nih.gov
Glycosylation and Sulfation Analogues
The introduction of sugar moieties (glycosylation) or sulfate (B86663) groups (sulfation) can significantly alter the physicochemical properties and biological functions of bile acids. For instance, the synthesis of 3α, 7α, 12α-trihydroxy-24-nor-5β-cholan-23-sulfonate was undertaken to create a cholate (B1235396) analog for transport studies. nih.gov This sulfated derivative exhibited hydrophilic-hydrophobic properties more akin to taurine-conjugated bile acids than to the parent cholate. nih.gov
Modifications for Metabolic Stability and Targeted Delivery
To improve the therapeutic index of bile acid-based drugs, modifications are introduced to enhance their metabolic stability and enable targeted delivery to specific tissues or organs. nih.gov This can involve altering the steroid nucleus or the side chain to prevent enzymatic degradation. For example, the introduction of a methyl group at the 7-position of norchenodeoxycholic acid was shown to prevent its bacterial 7-dehydroxylation in the intestine. researchgate.net Conjugation to targeting moieties is another strategy being explored to deliver these compounds to extrahepatic tissues. nih.gov
Structure-Activity Relationship (SAR) Investigations
The biological function of bile acids is intricately linked to their three-dimensional structure. SAR studies are crucial for understanding how specific structural features of molecules like this compound govern their interactions with receptors and enzymes.
Impact of Hydroxyl Group Position and Stereochemistry on Receptor Binding and Biological Function
The number, position, and orientation (stereochemistry) of hydroxyl (-OH) groups on the steroid nucleus are primary determinants of a bile acid's biological activity, particularly its efficacy and selectivity as a signaling molecule for receptors like the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).
While direct SAR studies on the 23-hydroxy functionality are not extensively documented in the provided results, the principles can be inferred from related bile acids. The hydrophilicity and receptor binding affinity of a bile acid are dictated by its hydroxylation pattern. For instance, the introduction of a hydroxyl group at the C11β position in other bile acid scaffolds has been shown to confer high selectivity for the FXR receptor. researchgate.net This is because the C11β-OH group can form an additional hydrogen bond with residues such as Leu284 within the receptor's binding pocket. researchgate.net
The stereochemistry of these hydroxyl groups is equally vital. The α- and β-orientations of the hydroxyl groups create a specific spatial arrangement that influences the molecule's ability to fit into a receptor's ligand-binding domain. For example, in the synthesis of a 7-methyl derivative of norchenodeoxycholic acid, the starting material's 3α-hydroxyl group and 7β-hydroxyl group are key reactive sites that are chemically modified. nih.govresearchgate.net The specific stereochemistry of these groups dictates the synthetic strategy and the final structure of the analogue.
The presence of hydroxyl groups at the 3, 7, and 12 positions is common in natural bile acids like cholic acid. nih.govepa.govebi.ac.uk The specific combination of a 3α-OH, 7α-OH, and a less common C23-OH group in this compound would result in a unique hydrophilic/hydrophobic balance, influencing its receptor interaction profile. Studies on analogues have shown that even subtle changes, such as the epimerization of a single hydroxyl group, can dramatically alter biological activity. mdpi.com
Table 1: Impact of Hydroxyl Group Modifications on Receptor Activity
| Modification | Compound Type | Effect on Receptor Binding/Activity | Reference |
| Introduction of C11β-OH | Bile Acid Analogue | Confers high selectivity for FXR. researchgate.net | researchgate.net |
| Alteration of C7-OH stereochemistry | 7β-configured analogue | Showed potential as a neuroprotective agent. mdpi.com | mdpi.com |
| Oxidation of C3-OH to ketone | 3-oxo-5β-steroid | Results in a metabolite with altered biological properties. ebi.ac.uk | ebi.ac.uk |
Importance of the Carboxylic Acid Moiety
The carboxylic acid group at the end of the C-24 side chain is a defining feature of most bile acids and is critical for their biological function. researchgate.net This moiety is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is crucial for forming strong ionic interactions and hydrogen bonds with positively charged or polar residues (e.g., arginine, histidine, serine) in the ligand-binding pockets of receptors like FXR.
The significance of the carboxylic acid is highlighted by the fact that over 450 marketed drugs contain this functional group. researchgate.netnih.gov However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic instability. nih.govresearchgate.net This has led medicinal chemists to explore bioisosteres—functional groups that mimic the physicochemical properties of the carboxylic acid while potentially improving the molecule's pharmacokinetic profile.
For bile acids, bioisosteric replacement of the carboxylic acid can modulate activity. For instance, replacing the carboxylate group with a sulfonate group, as in the synthesis of 3α, 7α, 12α-trihydroxy-24-nor-5β-cholan-23-sulfonate, creates an analogue that is metabolically stable and mimics the transport properties of conjugated bile acids. nih.gov Other potential bioisosteres include tetrazoles and hydroxamic acids, which can replicate the acidic and hydrogen-bonding characteristics of the original carboxylic acid. researchgate.netnih.gov
Effects of Steroid Nucleus Modifications
One common modification is the introduction of alkyl groups. For example, the development of a 6α-ethyl substituted bile acid derivative led to a potent and selective FXR agonist. researchgate.net This small alkyl group can establish favorable van der Waals interactions within a specific sub-pocket of the receptor, enhancing binding affinity. Another modification involves methylation, such as the synthesis of a 7-methyl derivative, which can block metabolic pathways like bacterial 7-dehydroxylation in the gut. nih.govresearchgate.net
More drastic modifications involve rearranging the steroid core itself. The synthesis of C-nor-D-homo bile acids, where the C-ring is contracted and the D-ring is expanded, results in compounds with significantly altered three-dimensional shapes. mdpi.com These rearranged analogues, such as 3α,7α-dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic acid, have shown novel biological activities, including neuroprotective properties, demonstrating that the integrity of the natural cholane (B1240273) scaffold is not always essential for function. mdpi.com
Table 2: Effects of Steroid Nucleus Modifications on Biological Properties
| Modification | Compound Type | Observed Effect | Reference |
| 6α-ethyl substitution | Chenodeoxycholic acid analogue | Potent and selective FXR agonism. researchgate.net | researchgate.net |
| 7β-methyl substitution | Norchenodeoxycholic acid analogue | Prevents bacterial 7-dehydroxylation. nih.govresearchgate.net | nih.govresearchgate.net |
| C-nor-D-homo rearrangement | Rearranged bile acid | Novel neuroprotective properties. mdpi.com | mdpi.com |
Computational Chemistry and Molecular Docking Studies for Predictive SAR
Computational tools are invaluable for predicting and rationalizing the structure-activity relationships of bile acid derivatives before undertaking complex synthesis. Molecular docking simulations allow researchers to visualize how a molecule like this compound or its analogues might bind to a target receptor.
These studies use the known crystal structure of a receptor, such as FXR, to model the binding of novel ligands. For example, docking studies revealed that hydroxyl-containing derivatives in the C11β and C12β positions of a bile acid could form an extra hydrogen bond with the amino acid residue Leu284 in the FXR binding pocket, explaining their enhanced selectivity. researchgate.net By simulating the binding of various substituted analogues, chemists can prioritize the synthesis of compounds that are predicted to have the strongest and most selective interactions. This approach saves significant time and resources in the drug discovery process.
Development of Probes and Radiotracers for Bile Acid Research
To study the complex biology of bile acids, specialized chemical tools are required. The development of chemical probes and radiotracers based on bile acid scaffolds is essential for investigating their transport, metabolism, and receptor interactions in biological systems.
An example is the synthesis of 3α, 7α, 12α-trihydroxy-24-nor-5β-[7β-³H]cholan-23-sulfonate, a radiolabeled bile acid analogue. nih.gov The tritium (B154650) (³H) label allows researchers to track the molecule's movement and fate within an organism, providing insights into hepatic transport mechanisms.
Furthermore, synthesizing potential metabolites of a lead compound, such as the various hydroxylated and sulfated forms of the dual FXR/TGR5 agonist INT-767, provides crucial reference standards. nih.gov These standards are necessary for drug metabolism and pharmacokinetic studies, helping to identify how the parent compound is transformed in the body. These efforts not only support the development of a specific therapeutic candidate but also contribute to a deeper understanding of the broader SAR of that class of compounds. nih.gov
Emerging Research Areas and Future Directions for 3,7,23 Trihydroxycholan 24 Oic Acid Research
Omics Technologies Integration (e.g., Bile Acid Metabolomics, Proteomics, Lipidomics)
The integration of "omics" technologies is revolutionizing the study of bile acids, including 3,7,23-Trihydroxycholan-24-oic acid. These high-throughput approaches allow for a comprehensive analysis of the intricate molecular networks influenced by this bile acid.
Proteomics: Proteomics studies aim to identify and quantify the complete set of proteins expressed in a cell or organism. In the context of this compound, proteomics can reveal which proteins and cellular pathways are modulated by this bile acid. This includes its interaction with specific receptors, transporters, and enzymes involved in various cellular processes.
Lipidomics: As bile acids are key regulators of lipid metabolism, lipidomics provides a comprehensive analysis of the lipid profile in response to this compound. This can uncover how this bile acid influences the composition and levels of different lipid species, offering insights into its role in metabolic health and diseases such as dyslipidemia and non-alcoholic fatty liver disease.
The integration of these omics platforms provides a systems-level understanding of the biological functions of this compound, moving beyond a single-molecule focus to a more holistic view of its interactions within the complex biological milieu.
Advanced Imaging Techniques for Tracing Bile Acid Distribution and Cellular Interactions
Understanding where and how this compound distributes within the body and interacts with cells is critical to deciphering its physiological roles. Advanced imaging techniques are providing unprecedented spatial and temporal resolution to track this bile acid.
Mass Spectrometry Imaging (MSI): This technique allows for the label-free visualization of the spatial distribution of bile acids, including this compound, directly in tissue sections. MSI can map the localization of this compound in different organs, such as the liver and intestine, and even within specific cell types, providing valuable information about its sites of action.
Fluorescently Labeled Bile Acid Analogs: Synthetically modified versions of this compound, tagged with fluorescent probes, enable real-time visualization of its uptake, trafficking, and subcellular localization in living cells and tissues. These tools are instrumental in studying its transport across cell membranes and its interactions with intracellular organelles.
These imaging modalities are crucial for validating findings from omics studies and providing a dynamic picture of the enterohepatic circulation and cellular handling of this compound.
Nanotechnology and Targeted Delivery Systems (Preclinical Concepts)
The unique physicochemical properties of bile acids are being harnessed in the field of nanotechnology to develop novel drug delivery systems. While still in the preclinical stages, the concept of using this compound or its derivatives in targeted delivery is a promising area of research.
The amphipathic nature of bile acids allows them to form micelles and other nanostructures that can encapsulate therapeutic agents. mdpi.com The idea is to leverage the natural biological pathways of bile acid uptake to deliver drugs specifically to the liver and intestine, thereby increasing therapeutic efficacy and reducing off-target side effects. mdpi.com Research in this area focuses on designing and synthesizing bile acid-based nanocarriers and evaluating their potential in preclinical models for various diseases. mdpi.com
Potential as a Biomarker in Disease Pathogenesis (Mechanistic Insights)
Alterations in the levels of specific bile acids have been linked to various diseases. Emerging research is investigating the potential of this compound as a biomarker for certain pathological conditions, with a focus on understanding the underlying mechanistic links.
Changes in the concentration of this bile acid in biofluids like serum, urine, or feces may reflect disturbances in its synthesis, metabolism, or transport. For instance, its accumulation or depletion could be indicative of liver diseases, gastrointestinal disorders, or metabolic syndrome. Mechanistic studies are focused on how changes in this compound levels are mechanistically linked to the molecular events driving disease progression, such as inflammation, fibrosis, or metabolic dysregulation.
Therapeutic Potential Based on Preclinical Mechanistic Findings (Focus on Mechanisms, Not Clinical Trials)
Preclinical research is uncovering the therapeutic potential of modulating the activity of this compound and its signaling pathways. These investigations are focused on elucidating the mechanisms of action rather than clinical efficacy.
Role in Modulating Metabolic Disorders
Bile acids are now recognized as important signaling molecules in metabolism, acting through receptors such as the farnesoid X receptor (FXR) and TGR5. biosynth.comnih.gov Preclinical studies are exploring how this compound might influence these signaling pathways to regulate glucose, lipid, and energy homeostasis. The focus is on understanding the molecular mechanisms by which this bile acid could potentially ameliorate features of metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Anti-inflammatory and Immunomodulatory Applications
Beyond metabolism, bile acids have been shown to possess anti-inflammatory and immunomodulatory properties. Research is underway to determine if this compound can modulate immune responses in preclinical models of inflammatory conditions. These studies aim to identify the specific cellular and molecular targets of this bile acid within the immune system and to understand how it might suppress pro-inflammatory signaling pathways. Synthetic derivatives of bile acids are also being explored for their neuroprotective properties, which may be linked to their anti-inflammatory mechanisms.
Table of Research Findings on this compound and Related Compounds
| Research Area | Key Finding | Compound(s) Studied | Reference |
|---|---|---|---|
| Metabolic Regulation | Influences cholesterol metabolism and bile acid synthesis through feedback mechanisms. | Isocholic acid (a stereoisomer) | |
| Neuroprotection | Synthetic derivatives show neuroprotective effects in vitro. | 3α,7-dihydroxy-14(13→12)abeo-5β-cholan-24-oic acid | |
| Receptor Modulation | A synthetic derivative selectively activates FXR for potential treatment of enterohepatic disorders. | TC-100 (3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid) |
| Transport Studies | A sulfonated analog was synthesized to study cholate (B1235396) transport processes. | 3 alpha, 7 alpha, 12 alpha-trihydroxy-24-nor-5 beta-cholan-23-sulfonate | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3,12-Trihydroxycholan-24-oic acid |
| 3 alpha, 7 alpha, 12 alpha-trihydroxy-24-nor-5 beta-cholan-23-sulfonate |
| 3,7,12-Trihydroxycholan-24-oic acid |
| 3,7-Dihydroxycholan-24-oic acid |
| 3α,7-dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic acid |
| 3α,7α,12β-Trihydroxy-5β-cholan-24-oic acid |
| 3α,7α-Dihydroxy-12β-methoxy-5β-cholan-24-oic acid |
| 3α,7α-dihydroxy-14(13→12)abeo-5β,12α(H)-chol-13(18)-en-24-oic acid |
| 3α,7α-dihydroxy-14(13→12)abeo-5β-chol-12(13)-en-24-oic acid |
| 3α,7β-Dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic acid |
| 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic acid |
| 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid |
| (3a,5b,7a)-3,7-Dihydroxy-12-oxo-cholan-24-oic acid |
| Chenodeoxycholic acid |
| Cholic acid |
| Deoxycholic acid |
| INT-767 |
| Isocholic acid |
| TC-100 |
Applications in Cholestatic Liver Diseases
Cholestatic liver diseases are characterized by the impaired flow of bile, leading to the accumulation of bile acids in the liver and systemic circulation. nih.gov This buildup can cause significant liver damage. In these conditions, the profile of bile acids often shifts, with an increase in the presence of unusual or atypical bile acids. While research has not specifically focused on this compound, the study of other atypical bile acids provides a framework for its potential significance.
Inborn errors of bile acid metabolism (IEBAM) are a group of genetic disorders that disrupt the normal synthesis of bile acids, leading to the accumulation of atypical intermediary bile acids and often resulting in cholestasis. rarediseases.orgnih.gov The identification of these unusual bile acids in urine and blood is crucial for diagnosing these rare conditions. nih.gov For instance, deficiencies in specific enzymes can lead to the formation of unique bile acid profiles that act as diagnostic fingerprints.
While some atypical bile acids are markers of disease, others may represent a physiological response to mitigate liver injury. The body may produce more hydrophilic, and thus less toxic, bile acids to promote bile flow and reduce the damage caused by more hydrophobic species. The therapeutic potential of certain bile acids, like ursodeoxycholic acid, is well-established in treating conditions such as primary biliary cholangitis. nih.gov The investigation into whether other atypical bile acids, potentially including this compound, could have similar protective properties is an area of nascent interest.
Table 1: Atypical Bile Acids in Cholestatic Conditions
| Bile Acid Type | Associated Condition | Potential Role |
| 3β-hydroxy-Δ⁵-bile acids | 3β-HSD deficiency (an IEBAM) | Diagnostic Marker nih.gov |
| 3-oxo-Δ⁴-bile acids | 5β-reductase deficiency (an IEBAM) | Diagnostic Marker nih.gov |
| Tetrahydroxylated bile acids | Cholestasis | Potential adaptive response to increase bile acid hydrophilicity |
| Sulfated bile acids | Cholestasis | Detoxification pathway to enhance excretion |
This table presents examples of atypical bile acids that have been identified in cholestatic conditions and their recognized roles. Specific research on this compound in these conditions is currently lacking.
Role in Gut-Brain Axis Research
The gut-brain axis represents a bidirectional communication network between the gastrointestinal tract and the central nervous system, with the gut microbiota playing a pivotal role. nih.gov Bile acids are now recognized as key signaling molecules within this axis, influencing everything from neurotransmitter production to neuroinflammation. nih.gov This communication is complex, involving various receptors that bile acids can activate, such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). nih.gov
The transformation of primary bile acids into secondary bile acids by gut bacteria is a critical function of the gut microbiome. nih.gov This biotransformation dramatically alters the signaling properties of the bile acid pool. Dysregulation in this process, or dysbiosis of the gut microbiota, has been linked to various neurological and cognitive conditions. nih.govnih.gov
Currently, research into the gut-brain axis has predominantly focused on the more abundant primary and secondary bile acids. The role of rare or atypical bile acids like this compound remains an unexplored frontier. It is plausible that such compounds, should they be produced or modified by the gut microbiota, could have unique interactions with host receptors and thereby exert specific effects on gut-brain signaling. However, without dedicated studies, their contribution remains speculative. The investigation into the full spectrum of bile acids and their metabolites is a necessary next step to fully understand their impact on the gut-brain axis.
Table 2: Bile Acid Signaling in the Gut-Brain Axis
| Receptor | Location | Known Bile Acid Ligands | Potential Downstream Effects |
| Farnesoid X Receptor (FXR) | Gut, Liver, Brain | Chenodeoxycholic acid, Cholic acid | Regulation of bile acid synthesis, inflammation, gut barrier function nih.gov |
| Takeda G-protein-coupled receptor 5 (TGR5) | Gut, Gallbladder, Immune cells, Neurons | Lithocholic acid, Deoxycholic acid | GLP-1 secretion, energy metabolism, anti-inflammatory effects nih.gov |
| Vitamin D Receptor (VDR) | Gut, Brain | Lithocholic acid | Regulation of inflammation and gut barrier integrity nih.gov |
This table illustrates the general mechanisms of bile acid signaling relevant to the gut-brain axis. The specific interactions of this compound with these receptors are not yet known.
Challenges and Opportunities in Bile Acid Research Specific to this compound
The study of this compound is emblematic of the broader challenges and opportunities encountered in the research of rare or atypical bile acids.
Challenges:
Identification and Quantification: A primary hurdle is the detection of such a low-abundance molecule. Its identification requires sophisticated analytical techniques, such as high-resolution mass spectrometry, to distinguish it from its more common isomers. nih.gov
Lack of Commercial Standards: The absence of a commercially available, pure standard of this compound makes its definitive identification and quantification in biological samples exceedingly difficult.
Unknown Biosynthetic Pathway: The enzymatic pathway that leads to the synthesis of this specific bile acid is not well-defined. Understanding its origin, whether from host or microbial metabolism, is crucial to elucidating its physiological relevance.
Limited Research Focus: With research funding and focus often directed towards more prevalent bile acids with established roles in disease, securing resources to study a rare molecule with unknown function is a significant challenge.
Opportunities:
Advancements in Metabolomics: The continuous improvement in mass spectrometry and other metabolomic platforms presents an opportunity to discover and structurally elucidate novel, low-abundance bile acids like this compound from complex biological samples.
Novel Biomarker Discovery: Should this bile acid be found to be specifically elevated or deficient in certain disease states, it holds the potential to become a novel biomarker for diagnosis or prognosis.
Therapeutic Potential: The unique hydroxylation pattern of this compound may confer specific biological activities. Future research could uncover unique signaling properties, such as specific receptor interactions or effects on cellular pathways, that could be harnessed for therapeutic purposes.
Understanding Atypical Bile Acid Metabolism: Studying the synthesis and metabolism of this compound could provide deeper insights into the flexibility and alternative pathways of bile acid metabolism in the human body, both in health and disease.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the hydroxylation pattern and stereochemistry of 3,7,23-Trihydroxycholan-24-oic acid?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₂₄H₃₈O₆) and nuclear magnetic resonance (NMR) spectroscopy to resolve hydroxyl group positions. For stereochemistry, compare experimental NMR data (¹H and ¹³C) with computational models or reference spectra of analogous bile acids like 3,7-Dihydroxy-12-oxocholan-24-oic acid . Polarimetry or circular dichroism (CD) can further validate chiral centers.
Q. How should researchers design synthesis protocols for this compound to ensure regioselectivity?
- Methodological Answer : Start with a cholanic acid backbone and employ protective group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct oxidation or hydroxylation at C-3, C-7, and C-23. Use enzymatic catalysis (e.g., cytochrome P450 isoforms) or metal-mediated oxidation (e.g., RuO₄) for controlled regioselectivity, as seen in Dehydrocholic Acid synthesis . Purify intermediates via reverse-phase HPLC and validate each step with TLC/LC-MS.
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent oxidation of hydroxyl groups. Solubilize in inert solvents like methanol or DMSO, and confirm stability via periodic LC-MS analysis. Avoid aqueous buffers with high pH (>8), which may promote esterification or degradation, as observed in related bile acids .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variations. Perform batch-to-batch purity assessments (≥95% by HPLC) and isolate stereoisomers using chiral chromatography . Validate biological assays (e.g., receptor binding or enzyme inhibition) with structurally defined analogs like 12-Ketochenodeoxycholic Acid . Use knockout cell models to confirm target specificity.
Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Administer isotopically labeled (e.g., ¹³C or deuterated) compound in in vitro hepatocyte models or in vivo rodent studies. Analyze metabolites via LC-MS/MS, focusing on conjugation products (e.g., sulfation, glucuronidation) observed in Taurocholic Acid . Compare results with databases of bile acid metabolism to identify novel pathways .
Q. How do structural modifications at C-23 influence the physicochemical properties of this compound?
- Methodological Answer : Synthesize analogs with varying C-23 substituents (e.g., carboxylate vs. amide) and assess solubility, logP, and membrane permeability using shake-flask assays or Caco-2 cell models. Correlate structural data with computational predictions (e.g., COSMO-RS) to optimize bioavailability, as demonstrated in Glycocholic Acid studies .
Data Contradiction and Validation
Q. What steps should be taken if NMR data for this compound conflicts with computational predictions?
- Methodological Answer : Re-examine sample preparation for artifacts (e.g., solvolysis, aggregation). Cross-validate with 2D NMR techniques (COSY, HSQC, HMBC) to confirm coupling patterns and spatial proximities. Compare with crystal structures of similar compounds, such as 3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic acid . If discrepancies persist, collaborate with computational chemists to refine force field parameters in molecular modeling software.
Experimental Design Considerations
Q. How can researchers mitigate interference from endogenous bile acids when studying this compound in biological matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from complex samples. Develop a selective LC-MS/MS method with multiple reaction monitoring (MRM) transitions unique to the target analyte. Validate specificity against common interferents like Dehydrocholic Acid and Chenodeoxycholic Acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
